molecular formula C10H11NO4 B13820926 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI)

1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI)

Cat. No.: B13820926
M. Wt: 209.20 g/mol
InChI Key: IKTLJNXZUZWOMA-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) is a chemical compound with the molecular formula C10H11NO4 It is a derivative of benzodioxin, a heterocyclic compound containing a dioxin ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through a cyclization reaction. This can be achieved by reacting catechol with formaldehyde under acidic conditions.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 2-position of the benzodioxin ring. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.

    Amination: The introduction of the amino group at the 7-position is achieved through an amination reaction. This can be done by reacting the intermediate compound with ammonia or an amine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino and ester groups can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can yield a variety of new compounds with different functional groups.

Scientific Research Applications

1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) can be compared with other similar compounds, such as:

    1,4-Benzodioxin-2-carboxylicacid,7-hydroxy-2,3-dihydro-,methylester: This compound has a hydroxyl group instead of an amino group at the 7-position.

    1,4-Benzodioxin-2-carboxylicacid,7-chloro-2,3-dihydro-,methylester: This compound has a chlorine atom instead of an amino group at the 7-position.

    1,4-Benzodioxin-2-carboxylicacid,7-methyl-2,3-dihydro-,methylester: This compound has a methyl group instead of an amino group at the 7-position.

The uniqueness of 1,4-Benzodioxin-2-carboxylicacid,7-amino-2,3-dihydro-,methylester(9CI) lies in its specific functional groups and their positions on the benzodioxin ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 6-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-13-10(12)9-5-14-7-3-2-6(11)4-8(7)15-9/h2-4,9H,5,11H2,1H3

InChI Key

IKTLJNXZUZWOMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C(O1)C=C(C=C2)N

Origin of Product

United States

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